molecular formula C19H22N6O3S B057892 N-Desisopropyl delavirdine CAS No. 165133-86-8

N-Desisopropyl delavirdine

Cat. No. B057892
M. Wt: 414.5 g/mol
InChI Key: MTEFFPTUUPAKOV-UHFFFAOYSA-N
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Description

“N-Desisopropyl delavirdine” is a member of piperazines and a member of pyridines .


Synthesis Analysis

The synthesis of delavirdine employs the use of heterocyclic rings like substituted pyridine and indole . Delavirdine in combination with nucleoside reverse transcriptase inhibitors (NRTIs) produced sustained reductions in plasma viral loads and improvements in immunological responses .


Molecular Structure Analysis

The molecular formula of “N-Desisopropyl delavirdine” is C19H22N6O3S . The IUPAC name is N - [2- [4- (3-aminopyridin-2-yl)piperazine-1-carbonyl]-1 H -indol-5-yl]methanesulfonamide .


Chemical Reactions Analysis

The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .


Physical And Chemical Properties Analysis

The molecular weight of “N-Desisopropyl delavirdine” is 414.5 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 7 . The exact mass is 414.14740976 g/mol .

Scientific Research Applications

  • Delavirdine undergoes extensive metabolism, including N-desalkylation, pyridine ring hydroxylation, and amide bond cleavage. N-Desisopropyl delavirdine (desalkyl delavirdine) is a significant metabolite in this process (Chang et al., 1997).

  • A high-performance liquid chromatography method has been developed for determining delavirdine and its N-desisopropyl metabolite in human plasma, aiding in pharmacokinetic studies (Staton et al., 1995).

  • The metabolism of delavirdine in rats, similar to mice, is extensive and involves pathways such as N-desalkylation and pyridine ring cleavage, producing N-Desisopropyl delavirdine among other metabolites (Chang et al., 1997).

  • Delavirdine's interaction with human liver microsomal cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP2D6, has been studied, providing insight into its metabolic pathways and potential drug interactions (Voorman et al., 2001).

  • Delavirdine can inactivate CYP3A, a key enzyme in its metabolism, indicating a potential for slowing the metabolism of coadministered CYP3A substrates (Voorman et al., 1998).

  • A study on HIV-infected subjects found that delavirdine malabsorption occurred in subjects with gastric hypoacidity, and acidic beverages like orange juice could improve its absorption (Shelton et al., 2003).

properties

IUPAC Name

N-[2-[4-(3-aminopyridin-2-yl)piperazine-1-carbonyl]-1H-indol-5-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3S/c1-29(27,28)23-14-4-5-16-13(11-14)12-17(22-16)19(26)25-9-7-24(8-10-25)18-15(20)3-2-6-21-18/h2-6,11-12,22-23H,7-10,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTEFFPTUUPAKOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)NC(=C2)C(=O)N3CCN(CC3)C4=C(C=CC=N4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desisopropyl delavirdine

CAS RN

165133-86-8
Record name N-Desisopropyl delavirdine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0165133868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DESISOPROPYL DELAVIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TV9X4GSK6W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
CL Cheng - 1997 - search.proquest.com
… A 2.0 mg/mL stock solution of MET was prepared by dissolving 20.0 mg of N-desisopropyl delavirdine (RTI metabolite) in 10% acetonitrile : 90% methanol. Concentrations represent …
Number of citations: 2 search.proquest.com
JQ Tran, C Petersen, M Garrett, B Hee… - Clinical Pharmacology …, 2002 - Wiley Online Library
… The formation of N-desisopropyl delavirdine is the major metabolic pathway and is mediated primarily by CYP3A4 with minor involvement of CYP2D6.Results from in vitro and in vivo …
Number of citations: 28 ascpt.onlinelibrary.wiley.com
SK Mastan
Number of citations: 0

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